N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a 2-chloroacetamido group and a benzo[d][1,3]dioxol-5-yl (benzodioxole) carboxamide moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c19-8-15(22)21-16-11-3-1-2-4-12(11)26-17(16)18(23)20-10-5-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASAHOHTIYVQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a benzofuran structure, which are known for their pharmacological properties. The chloroacetamido group enhances its reactivity and biological potential. The molecular formula is , with a molecular weight of approximately 358.79 g/mol.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can significantly reduce edema in animal models.
Key Findings:
- In a study comparing various compounds, one derivative demonstrated a % edema reduction of 44.13% after 3 hours when dosed at 100 mg/kg, outperforming the standard drug indomethacin .
- The mechanism of action appears to involve the inhibition of inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, particularly against various cancer cell lines.
Cytotoxicity Studies:
- A study involving thiourea derivatives incorporating benzo[d][1,3]dioxole moieties reported significant cytotoxic effects against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The IC50 values ranged from 1.54 µM to 4.52 µM, indicating strong antitumor activity compared to doxorubicin .
- The anticancer mechanisms were further elucidated through assays assessing apoptosis, cell cycle progression, and mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Pathways :
- The compound may inhibit key enzymes involved in inflammation and cancer progression.
-
Induction of Apoptosis :
- Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to decreased viability.
- Molecular Interactions :
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative was administered to patients with chronic inflammatory conditions, resulting in significant symptom relief and reduced inflammatory markers.
- Case Study 2 : In vitro studies on cancer cell lines showed that treatment with the compound led to a marked decrease in cell proliferation rates compared to untreated controls.
Summary Table of Biological Activities
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound’s benzofuran core distinguishes it from structurally related benzodioxole derivatives in the evidence, which feature diverse heterocyclic scaffolds:
Key Observations :
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are lacking, comparisons with analogous compounds highlight trends:
- IDO1 Inhibition : Compound 28 (benzimidazole-benzodioxole) demonstrates potent IDO1 inhibitory activity, implicating the benzodioxole moiety as a critical pharmacophore. The target compound’s benzofuran core may offer improved metabolic stability over benzimidazole, a feature often associated with furan derivatives .
- Lipophilicity and Solubility : The acrylamide-thiazole hybrid (Compound 7b) and pyridine-amine (Compound 1d) exhibit polar functional groups (e.g., acrylamide, amine) that may enhance aqueous solubility compared to the target compound’s chloroacetamido-benzofuran system .
- Halogen Effects : The prevalence of chloro substituents in the target compound and Compound 55 suggests shared strategies for enhancing binding affinity or tuning electronic properties, though positional differences (2- vs. 3-chloro) may lead to divergent interactions .
Q & A
Q. Testing methods :
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) .
- Molecular docking : Simulate binding affinities with target proteins (e.g., using AutoDock Vina) .
- Kinetic studies : Monitor enzyme inhibition via fluorescence-based assays .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Q. Key structural modifications :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Substitution at benzofuran (e.g., Cl → F) | Alters electronic properties and binding affinity | |
| Replacement of chloroacetamide with propanamide | Reduces electrophilicity and potential toxicity | |
| Benzodioxole ring expansion (e.g., to benzotrioxane) | Modifies lipophilicity and metabolic stability |
Q. Methodology :
- Synthesize analogs via parallel synthesis.
- Compare bioactivity using standardized assays (e.g., IC₅₀ in µM ranges) .
How can contradictory bioactivity data across studies be resolved?
Common sources of contradiction and solutions:
- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Compound purity : Use HPLC (≥95% purity) and LC-MS to confirm identity .
- Solubility differences : Pre-dissolve in DMSO at consistent concentrations (<0.1% v/v) .
Case example : Discrepancies in cytotoxicity may arise from divergent cell culture conditions (e.g., hypoxia vs. normoxia). Replicate experiments under controlled oxygen levels .
What analytical methods are recommended for stability and degradation profiling?
- Forced degradation studies : Expose to heat (40–60°C), light (UV), and hydrolysis (acid/base) to identify degradation products .
- LC-MS/MS : Track degradation pathways (e.g., hydrolysis of the chloroacetamide group).
- Accelerated stability testing : Store at 25°C/60% RH and monitor purity via HPLC over 1–3 months .
What in vitro toxicity screening approaches are applicable?
- Hepatotoxicity : Use HepG2 cells and measure ALT/AST release.
- Genotoxicity : Comet assay or γ-H2AX staining for DNA damage .
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or fluorescence-based) .
Methodological Tables
Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 3-Aminobenzofuran-2-carboxylic acid | Core scaffold for amide coupling | |
| Benzo[d][1,3]dioxol-5-amine | Benzodioxole moiety introduction | |
| 2-Chloroacetyl chloride | Chloroacetamide group incorporation |
Table 2. Comparative Bioactivity of Analogues
| Analog | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|
| Parent compound | 12.3 ± 1.2 | Kinase X | |
| 3-Fluoroacetamido derivative | 8.9 ± 0.7 | Kinase X | |
| Benzodioxole-removed analogue | >50 | Inactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
